

Application Notes & Protocols: 4-Amino-2-chloronicotinic Acid as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 4-Amino-2-chloronicotinic acid

Cat. No.: B1397950

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Introduction: The Strategic Importance of Functionalized Pyridine Scaffolds

In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged scaffold due to its presence in numerous natural products and its ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems. However, the true potential of this scaffold is unlocked through precise functionalization.

4-Amino-2-chloronicotinic acid (CAS: 1018678-38-0) is a trifunctional building block of significant strategic value in drug discovery and development.^[1] Its structure offers three distinct reactive handles: an amino group, a carboxylic acid, and a chloro substituent. This arrangement allows for sequential, regioselective modifications, making it an ideal starting point for constructing complex molecular architectures. The amino group serves as a key site for amide bond formation, the carboxylic acid provides a handle for coupling reactions, and the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions. These versatile properties enable its use in the synthesis of a wide range of active pharmaceutical ingredients (APIs).^[2] This document provides a detailed

guide for researchers and drug development professionals on the synthesis, purification, characterization, and application of this critical pharmaceutical intermediate.

Physicochemical Properties and Safety Data

Handling chemical reagents with a thorough understanding of their properties and associated hazards is paramount for laboratory safety. The data below is compiled from available sources; however, users must always consult the specific Safety Data Sheet (SDS) provided by their supplier before commencing any experimental work.

Table 1: Physicochemical and Safety Data for **4-Amino-2-chloronicotinic Acid**

Property	Value	Reference
IUPAC Name	4-amino-2-chloropyridine-3-carboxylic acid	[1]
CAS Number	1018678-38-0	[1]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[1]
Molecular Weight	172.57 g/mol	[3]
Physical Form	Solid	[1]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[1]

General Safety and Handling Precautions:[4][5]

- Hazard Statements: Based on related structures, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

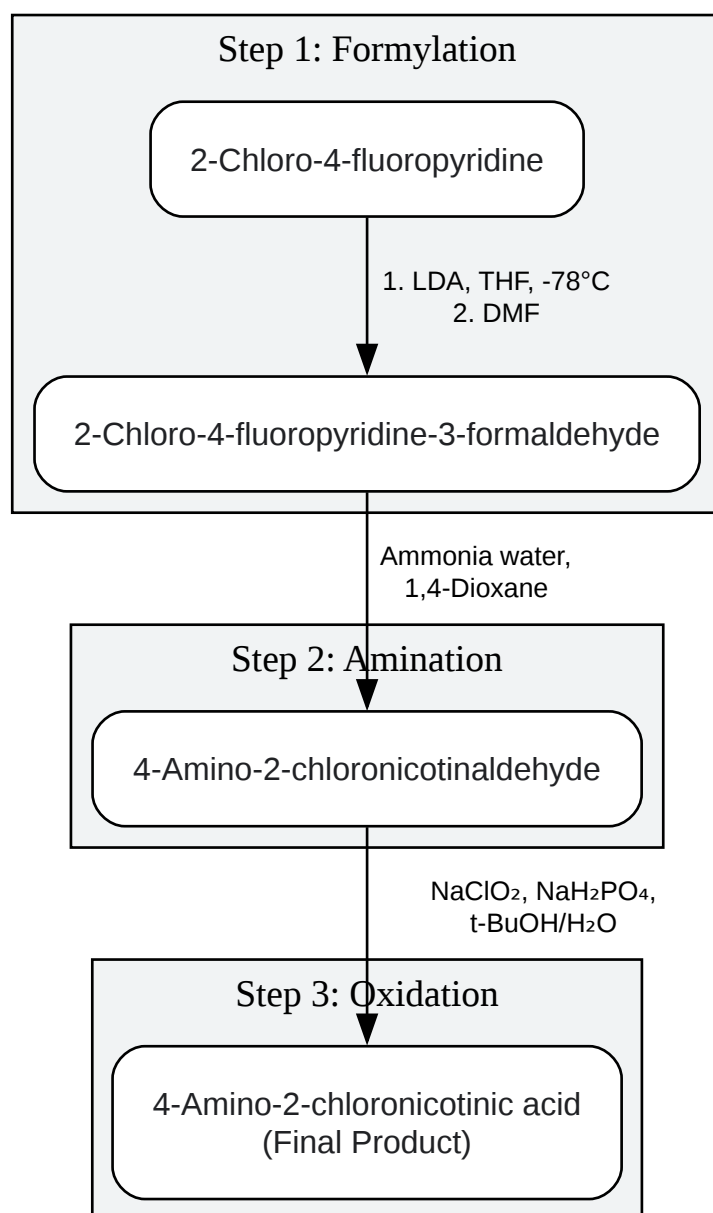
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.[5]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
 - Inhalation: Move the person to fresh air and keep comfortable for breathing.[4]
 - Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[6]
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

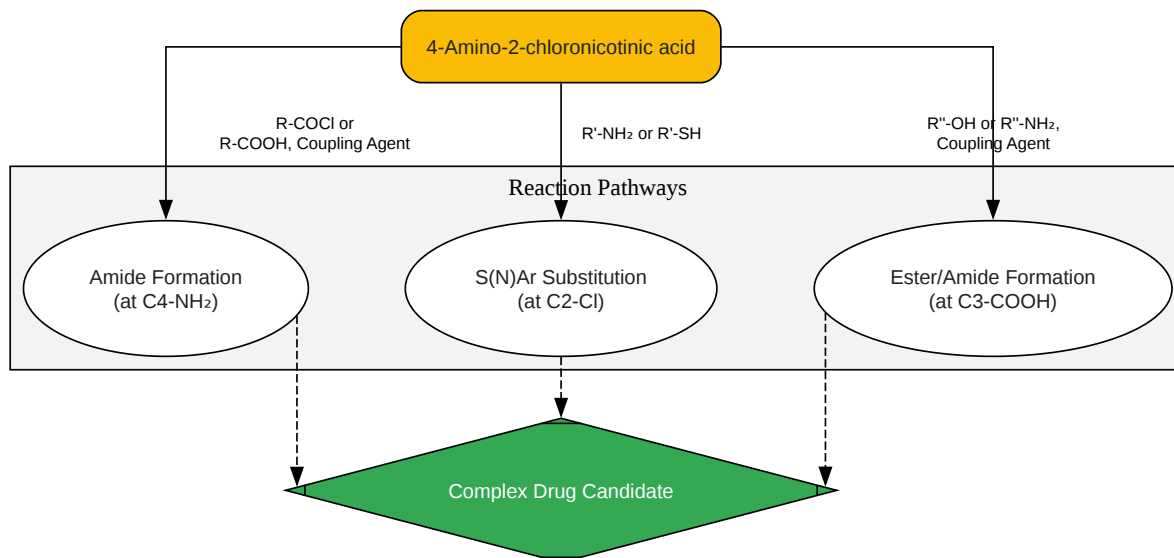
Synthesis Protocol: A Multi-Step Approach

The synthesis of **4-Amino-2-chloronicotinic acid** can be approached from various precursors. A logical and effective route involves the amination of a fluorinated precursor followed by the oxidation of an aldehyde functional group. This method leverages the higher reactivity of fluorine in nucleophilic aromatic substitution compared to chlorine, allowing for selective amination.

The following protocol is a representative synthesis adapted from methodologies for similar compounds.[7] The final oxidation step is a standard procedure in organic synthesis.

Workflow Overview





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